molecular formula C17H18N2OS B11829766 N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine CAS No. 65389-54-0

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine

Cat. No.: B11829766
CAS No.: 65389-54-0
M. Wt: 298.4 g/mol
InChI Key: MJRASCLGPMFQJM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine is a complex organic compound that belongs to the class of chromen-7-amines This compound is characterized by the presence of a chromen ring system substituted with a thiophene ring and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-(thiophen-2-yl)-2H-chromen-7-amine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-oxo-3-(thiophen-2-yl)-2H-chromen-7-amine, while reduction may produce N,N-Diethyl-2-amino-3-(thiophen-2-yl)-2H-chromen-7-amine.

Scientific Research Applications

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiophene and chromen rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-imino-3-(phenyl)-2H-chromen-7-amine
  • N,N-Diethyl-2-imino-3-(pyridin-2-yl)-2H-chromen-7-amine
  • N,N-Diethyl-2-imino-3-(furan-2-yl)-2H-chromen-7-amine

Uniqueness

N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-chromen-7-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

65389-54-0

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine

InChI

InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3

InChI Key

MJRASCLGPMFQJM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=CC=CS3

Origin of Product

United States

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